2-Thiomorpholin-4-ylpropan-1-amine
Description
Properties
Molecular Formula |
C7H16N2S |
|---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C7H16N2S/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6,8H2,1H3 |
InChI Key |
VXVUATZNEXVGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1CCSCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparison of 2-Thiomorpholin-4-ylpropan-1-amine with closely related compounds, focusing on molecular features, substituents, and hypothesized biological implications.
Physicochemical and Pharmacokinetic Insights
The sulfonyl-containing analog (C₆H₁₄N₂O₂S₂) shows reduced membrane permeability but enhanced solubility in aqueous media, favoring renal excretion .
Metabolic Stability :
Preparation Methods
Ring Construction and Functionalization
The thiomorpholine ring (a six-membered heterocycle containing sulfur and nitrogen atoms) can be prepared via nucleophilic substitution or cyclization reactions involving appropriate precursors such as haloalkylamines and thiol-containing reagents. The key step is the formation of the sulfur-containing heterocycle, often followed by functionalization at the nitrogen or carbon atoms.
Introduction of the Propan-1-amine Side Chain
The propan-1-amine substituent at the 4-position of the thiomorpholine ring is typically introduced via alkylation or reductive amination strategies. Alkylation involves the reaction of the thiomorpholine nitrogen or carbon with a suitable alkyl halide or equivalent electrophile bearing an amine or protected amine group. Reductive amination can be employed when an aldehyde or ketone precursor is available.
Detailed Preparation Methods
Chiral Amine Synthesis via Salt-Mediated Racemization and Resolution (Patent WO2018060512A1)
A novel process for preparing chiral amines with multiple stereocenters, such as this compound, involves the use of salt forms of the primary amine and acids under controlled temperature conditions to enhance racemization and facilitate resolution or purification of the desired enantiomer.
-
- Temperature range: 25°C to 120°C, optimized between 30°C and 100°C depending on the step.
- Use of acid salts such as acetic acid, formic acid, trifluoroacetic acid, or p-toluene sulfonic acid to form stable amine salts.
- Stepwise temperature control where different steps (e.g., racemization and resolution) are conducted at varying temperatures to optimize yield and stereoselectivity.
-
- Improved control over chiral purity.
- Enhanced racemization rates facilitate dynamic kinetic resolution.
This method is particularly relevant when the compound has two or more chiral centers, as in the case of this compound, which has stereochemistry at the propan-1-amine side chain and the thiomorpholine ring.
Alkylation of Primary Amines with Halides in the Presence of Bases (General Synthetic Approach)
A common approach for synthesizing substituted thiomorpholine derivatives involves the alkylation of a primary amine with a halogenated alkyl precursor that contains or leads to the thiomorpholine ring.
-
- Base: Sodium hydride, potassium carbonate, or cesium carbonate.
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide.
- Temperature: Ambient to reflux temperatures depending on reactivity.
- Alkylating agent: Halides (iodides, bromides) or sulfonates bearing the thiomorpholine or precursor moiety.
-
- Alkylation of a primary amine with a 4-halopropylthiomorpholine derivative to yield this compound.
- Subsequent purification by recrystallization or chromatography.
This method is scalable and adaptable for industrial synthesis, often combined with salt formation for isolation and purification.
Self-Limiting Alkylation Using N-Aminopyridinium Salts (Recent Synthetic Innovation)
A recent method introduces the use of N-aminopyridinium salts as ammonia surrogates for the selective synthesis of secondary amines via self-limiting alkylation.
-
- Monoalkylation is achieved due to the reduced nucleophilicity of the intermediate pyridinium amine.
- One-pot alkylation and depyridylation sequence under mild conditions (70°C, acetonitrile) with cesium carbonate as base and reductant.
- Applicable for the synthesis of secondary amines with various alkyl substituents.
-
- This approach can be adapted for the synthesis of this compound by employing appropriate alkyl halides bearing the thiomorpholine ring.
- Provides high yields (up to 98%) and functional group tolerance.
-
- N-aminopyridinium salt reacts with alkyl halide (e.g., 4-halopropylthiomorpholine).
- Formation of N-alkyl pyridinium intermediate.
- In situ reductive cleavage (depyridylation) yields the secondary amine product.
This method offers a modular and selective route to secondary amines with complex substitution patterns.
Comparative Data Table of Preparation Methods
Research Findings and Practical Considerations
Temperature Control: The racemization and resolution process benefits from carefully controlled temperature profiles to maximize enantiomeric purity and yield.
Base Selection: The choice of base in alkylation reactions significantly influences selectivity and yield. Cesium carbonate is notable for promoting both alkylation and reductive cleavage in the self-limiting alkylation route.
Purification: Salt formation with acids such as hydrochloric or acetic acid is commonly employed to isolate the amine product as stable salts, facilitating purification and handling.
Functional Group Compatibility: The self-limiting alkylation method tolerates a broad range of functional groups, making it suitable for complex molecule synthesis involving this compound derivatives.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Thiomorpholin-4-ylpropan-1-amine with high purity?
- Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or ethanol for improved solubility), and reaction time (12–24 hours). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity (e.g., thiomorpholine ring protons at δ 2.8–3.2 ppm).
- Mass spectrometry (MS) for molecular ion confirmation (expected m/z ~146.26 [M+H]⁺).
- HPLC (C18 column, acetonitrile/water gradient) to assess purity .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Store in airtight, amber vials under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture and light, as the thiomorpholine ring may oxidize. Conduct periodic stability assays via HPLC to detect degradation products .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data for this compound in enzyme inhibition assays?
- Methodological Answer :
- Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to validate target engagement.
- Adjust buffer conditions (pH 7.4, ionic strength 150 mM NaCl) to mimic physiological environments.
- Perform molecular dynamics simulations to assess binding mode variability .
Q. How can computational modeling optimize the pharmacokinetic profile of this compound?
- Methodological Answer :
- Apply QSAR models to predict logP (~1.5) and solubility (~25 mg/mL in water).
- Use docking software (e.g., AutoDock Vina) to prioritize derivatives with enhanced binding to target receptors (e.g., GPCRs).
- Validate predictions with in vitro ADMET assays (e.g., hepatic microsome stability) .
Q. What experimental approaches can elucidate the role of the thiomorpholine ring in biological activity?
- Methodological Answer :
- Synthesize analogs with morpholine (oxygen-substituted) or piperazine (nitrogen-substituted) rings.
- Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) to determine sulfur’s electronic contributions.
- Analyze X-ray crystallography data of protein-ligand complexes to map interaction hotspots .
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
